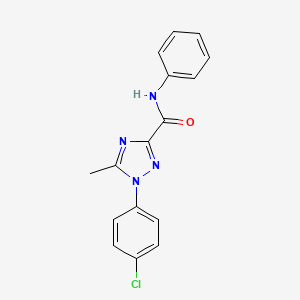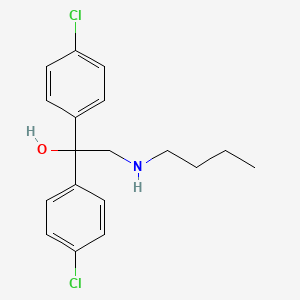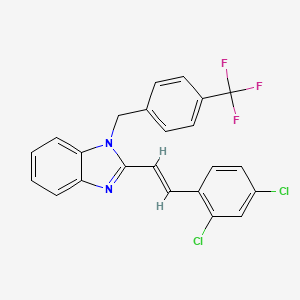![molecular formula C17H15ClN2O4 B3035529 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid CAS No. 329234-73-3](/img/structure/B3035529.png)
2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzimidazole ring which is a type of heterocyclic aromatic organic compound . This ring is substituted with a chloro group and a methoxyphenyl group. The benzimidazole ring is also connected to a propanoic acid group via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole ring is aromatic, which means it is planar and has a delocalized π electron system. The chloro, methoxyphenyl, and propanoic acid groups would add to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Synthesis and Biological Activity of Potential Prodrugs :
- Kubo et al. (1993) explored the synthesis of prodrugs derived from benzimidazole carboxylic acids, which included similar compounds. They investigated these compounds for their potential as angiotensin II receptor antagonists, highlighting their role in enhancing oral bioavailability and their effects on the cardiovascular system (Kubo et al., 1993).
Chemistry of Heterocyclic Compounds :
- Ovsyannikova et al. (2016) studied the reaction of 1,3-oxazin-6-ones with benzimidazol-2-ylhydrazine, which relates closely to the compound . Their research contributes to the understanding of the chemistry of heterocyclic compounds, particularly in the context of synthesizing new biologically active compounds (Ovsyannikova et al., 2016).
Antihypertensive Activity :
- Sharma et al. (2010) synthesized benzimidazole derivatives, including those structurally similar to the mentioned compound. They focused on screening these compounds for antihypertensive activity, which is significant for developing new treatments for high blood pressure (Sharma et al., 2010).
Antimicrobial Activity :
- Salahuddin et al. (2017) conducted research on benzimidazole derivatives, exploring their antimicrobial properties. This study contributes to the potential application of these compounds in combating microbial infections (Salahuddin et al., 2017).
Structural and Spectroscopic Studies :
- Saral et al. (2017) performed structural and spectroscopic studies on benzimidazole derivatives. Their research provides insights into the molecular structure and characteristics of such compounds, which is crucial for their application in various scientific fields (Saral et al., 2017).
Anticancer Evaluation :
- Salahuddin et al. (2014) evaluated the anticancer properties of certain benzimidazole derivatives. This kind of research is fundamental in developing new therapeutic agents for cancer treatment (Salahuddin et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. The benzimidazole ring is a common motif in many pharmaceuticals, so it’s possible that this compound could have biological activity .
Future Directions
properties
IUPAC Name |
2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-10(17(21)22)24-20-15-9-12(18)5-8-14(15)19-16(20)11-3-6-13(23-2)7-4-11/h3-10H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDRERZUVMJGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)
![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3035449.png)

![4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035451.png)
![(2E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(dimethylaminomethylidene)butane-1,3-dione](/img/structure/B3035454.png)
![1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine](/img/structure/B3035456.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol](/img/structure/B3035457.png)
![1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B3035459.png)
![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol](/img/structure/B3035463.png)


![(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea](/img/structure/B3035466.png)